N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a pyrrole-tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Attachment of the Pyrrole-Tetrahydropyran Moiety: This step involves the formation of a pyrrole ring, followed by its fusion with a tetrahydropyran ring through a series of condensation and cyclization reactions.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the pyrrole-tetrahydropyran intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its pharmacological properties. The presence of the oxadiazole ring, chlorophenyl group, and pyrrole-tetrahydropyran moiety suggests potential activity against a range of diseases, including cancer, infections, and neurological disorders.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring could facilitate binding to active sites, while the chlorophenyl group and pyrrole-tetrahydropyran moiety could enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
- N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Uniqueness
The uniqueness of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group, in particular, could enhance its interaction with certain biological targets compared to its brominated or fluorinated analogs.
Properties
Molecular Formula |
C20H21ClN4O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H21ClN4O3/c21-16-6-2-1-5-15(16)19-23-18(28-24-19)14-22-17(26)13-20(7-11-27-12-8-20)25-9-3-4-10-25/h1-6,9-10H,7-8,11-14H2,(H,22,26) |
InChI Key |
WGZCQNUXJIABHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl)N4C=CC=C4 |
Origin of Product |
United States |
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